molecular formula C7H12F3NO B8189859 (2S,4S)-(4-Trifluoromethyl-piperidin-2-yl)-methanol

(2S,4S)-(4-Trifluoromethyl-piperidin-2-yl)-methanol

Cat. No.: B8189859
M. Wt: 183.17 g/mol
InChI Key: BPKJCLUGOTXDFM-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-(4-Trifluoromethyl-piperidin-2-yl)-methanol is a chiral compound with significant interest in various fields of scientific research. This compound features a piperidine ring substituted with a trifluoromethyl group and a hydroxymethyl group, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-(4-Trifluoromethyl-piperidin-2-yl)-methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using chiral reducing agents or catalysts. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral separation techniques such as preparative-scale chromatography or crystallization-based methods. These methods ensure the high enantiomeric purity required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-(4-Trifluoromethyl-piperidin-2-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions include trifluoromethyl-substituted piperidines, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,4S)-(4-Trifluoromethyl-piperidin-2-yl)-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-(4-Trifluoromethyl-piperidin-2-yl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-(4-Trifluoromethyl-piperidin-2-yl)-methanol
  • (2S,4S)-4-Fluoroproline
  • (2S,4R)-4-Fluoroproline

Uniqueness

(2S,4S)-(4-Trifluoromethyl-piperidin-2-yl)-methanol is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a hydroxymethyl group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

[(2S,4S)-4-(trifluoromethyl)piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h5-6,11-12H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKJCLUGOTXDFM-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@H]1C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.